N-(2,3-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group substituted with dimethyl groups, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling reactions: The oxadiazole intermediate is then coupled with a phenoxyacetic acid derivative in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential lead compound for the development of new pharmaceuticals.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Polymer Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects depends on its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-16-5-4-6-22(17(16)2)26-23(29)15-31-21-13-9-19(10-14-21)25-27-24(28-32-25)18-7-11-20(30-3)12-8-18/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
NXQIYPNVEHTNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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